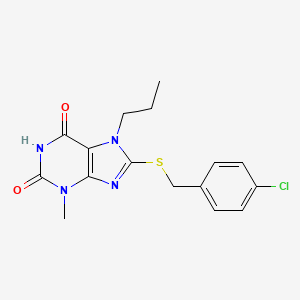![molecular formula C18H14ClF3N4O2S B2914247 N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide CAS No. 303147-90-2](/img/structure/B2914247.png)
N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide is a complex organic compound that contains a variety of functional groups. It is a hydrazinecarboxamide derivative, composed of a pyridinyl group with chloro and trifluoromethyl substitutions and a thienyl group with a benzyloxy substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide involves multi-step organic synthesis processes. Generally, the synthesis starts from basic building blocks such as 3-chloro-5-(trifluoromethyl)-2-pyridine and 3-(benzyloxy)-2-thiophene. Key steps typically include:
Formation of intermediates by functionalizing the thiophene and pyridine moieties.
Coupling reactions to link the functionalized intermediates.
Final hydrazinecarboxamide formation by introducing hydrazine derivatives under controlled conditions like temperature and pH.
Industrial Production Methods
For industrial-scale production, optimizations are made for reaction efficiency and purity. Techniques such as high-performance liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for analysis are employed to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: Transformation of sulfur in the thienyl ring.
Reduction: Reduction of any nitro groups to amines if present.
Substitution: Electrophilic aromatic substitutions especially on the pyridinyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Using peroxides or molecular oxygen with a catalyst.
Reduction: Catalytic hydrogenation with hydrogen gas.
Substitution: Halogenating agents such as NBS (N-bromosuccinimide) for bromination.
Major Products Formed from these Reactions
Major products often include various functionalized derivatives which are crucial intermediates in further synthesis or biological studies.
Applications De Recherche Scientifique
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, useful for studying reaction mechanisms and developing novel compounds.
Biology
In biological studies, it can be used to investigate enzyme interactions, given its unique functional groups which can act as enzyme inhibitors or substrates.
Medicine
The compound shows potential in medicinal chemistry for developing drugs targeting specific molecular pathways due to its multi-functional nature.
Industry
In the industrial domain, this compound is valuable for material science applications, like the development of specialized polymers or coatings.
Mécanisme D'action
N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide's effects are mediated through interactions with molecular targets such as enzymes or receptors. Its multiple functional groups enable diverse binding interactions, modulating biological pathways, and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(phenoxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide
N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-4-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide
Highlighting Uniqueness
What sets N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide apart is the specific arrangement and type of substituents, especially the benzyloxy and trifluoromethyl groups which significantly influence its reactivity and biological activity.
There you have it! A deep dive into this compound. Intriguing stuff, right?
Propriétés
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3-phenylmethoxythiophen-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O2S/c19-13-8-12(18(20,21)22)9-23-15(13)25-26-17(27)24-16-14(6-7-29-16)28-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)(H2,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGJOHFLVNEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2914165.png)

![(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid](/img/structure/B2914168.png)
![[(2,5-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2914171.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide](/img/structure/B2914173.png)


![ethyl 1-(2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carbonyl)piperidine-4-carboxylate](/img/structure/B2914179.png)



![2-(1H-1,3-benzodiazol-1-yl)-1-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-8-yl]ethan-1-one](/img/structure/B2914184.png)
![N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2914187.png)
